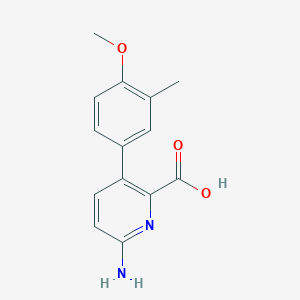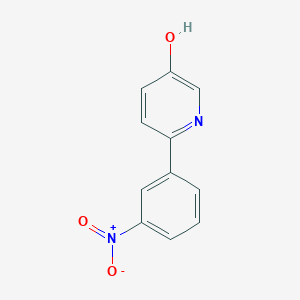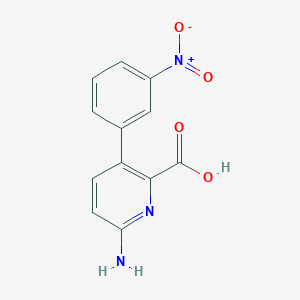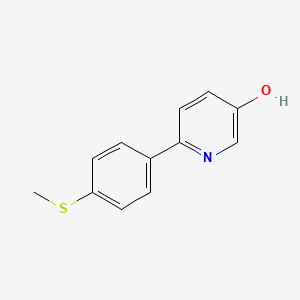
5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% (5-HT2MP) is a heterocyclic compound that is used in scientific research and laboratory experiments. It is a member of the pyridine family and is a derivative of the neurotransmitter serotonin. 5-HT2MP is an agonist of the 5-hydroxytryptamine receptor subtype 2A (5-HT2A), a G-protein coupled receptor (GPCR) found in the brain, and is used to study the role of serotonin in various physiological processes. 5-HT2MP has been studied for its potential applications in the fields of neuroscience, pharmacology, and biochemistry.
科学的研究の応用
5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% is widely used in scientific research to study the role of serotonin in various physiological processes. It has been used in studies of the central nervous system, including the mechanisms of neuronal excitability and neurotransmission. 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% has also been used to study the effects of serotonin on behavior and cognition. In addition, 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% has been used to study the effects of serotonin on the cardiovascular system, including the regulation of blood pressure and heart rate.
作用機序
5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% acts as an agonist of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) found in the brain. When 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% binds to the 5-HT2A receptor, it causes the receptor to become activated. Activation of the 5-HT2A receptor leads to the release of second messengers, such as cyclic AMP (cAMP), which in turn leads to a variety of physiological responses, including the regulation of neuronal excitability and neurotransmission.
Biochemical and Physiological Effects
5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. In the brain, 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% has been shown to modulate the release of neurotransmitters, such as dopamine and norepinephrine. It has also been shown to modulate the activity of certain enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). In addition, 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% has been shown to modulate the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor. In the cardiovascular system, 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% has been shown to modulate the release of hormones, such as epinephrine and norepinephrine, and to modulate the activity of certain ion channels, such as the L-type calcium channel.
実験室実験の利点と制限
5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is a potent agonist of the 5-HT2A receptor and has a high affinity for the receptor. In addition, 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% is relatively stable and can be stored for long periods of time. However, there are also some limitations to using 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% in laboratory experiments. It is a relatively low-affinity agonist, and it has a short half-life in vivo. In addition, 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% is not as selective as other agonists, and it can activate other receptors in addition to the 5-HT2A receptor.
将来の方向性
There are several potential future directions for the use of 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% in scientific research. One potential direction is to use 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% to study the role of serotonin in various neurological diseases, such as depression and anxiety. Another potential direction is to use 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% to study the effects of serotonin on the cardiovascular system, including the regulation of blood pressure and heart rate. In addition, 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% could be used to study the effects of serotonin on behavior and cognition. Finally, 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% could be used to study the effects of serotonin on the immune system, including the regulation of inflammation.
合成法
5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% can be synthesized using a variety of methods. The most common method is to react 2-methylthiophene with pyridine in the presence of a base, such as sodium hydroxide, followed by hydrolysis of the product. This reaction yields 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% in a 95% purity. Another method of synthesis involves the reaction of 2-methylthiophene with pyridine in the presence of a palladium catalyst, followed by hydrolysis of the product. This reaction yields 5-Hydroxy-2-(2-methylthiophenyl)pyridine, 95% in a higher purity than the first method.
特性
IUPAC Name |
6-(2-methylsulfanylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13-11/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLVDNSCFGURLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














